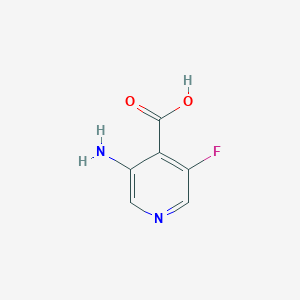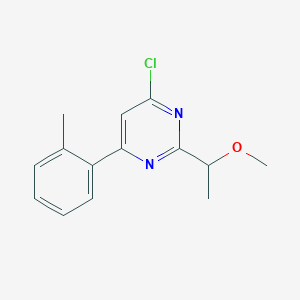![molecular formula C20H13ClN2O2 B11783731 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile is a complex organic compound with a unique structure that includes a chloro-substituted nicotinonitrile core and a dihydrobenzo dioxin moiety
准备方法
The synthesis of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo dioxin moiety: This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions to form 1,4-dioxane derivatives.
Nicotinonitrile core synthesis: The nicotinonitrile core can be synthesized by reacting 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield the nitrile.
Coupling reaction: The final step involves coupling the dihydrobenzo dioxin moiety with the nicotinonitrile core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the nicotinonitrile core can be substituted with nucleophiles such as amines or thiols under basic conditions, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
科学研究应用
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The dihydrobenzo dioxin moiety may also contribute to its binding affinity and specificity.
相似化合物的比较
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile: This compound has a methyl group instead of a phenyl group, which may affect its chemical reactivity and biological activity.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-ethylnicotinonitrile: The ethyl group may provide different steric and electronic effects compared to the phenyl group, influencing its interactions with molecular targets.
2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-propylnicotinonitrile: The propyl group may further alter the compound’s properties, potentially enhancing its solubility and bioavailability.
属性
分子式 |
C20H13ClN2O2 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
2-chloro-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-20-16(12-22)15(13-4-2-1-3-5-13)11-17(23-20)14-6-7-18-19(10-14)25-9-8-24-18/h1-7,10-11H,8-9H2 |
InChI 键 |
PYNJDSFQJPAVOG-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C4=CC=CC=C4)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Benzyl 4-ethyl 2-cyclopropyl-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11783665.png)
![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)
![2-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11783678.png)


![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)





